BenchChemオンラインストアへようこそ!

T-2513 hydrochloride

cytotoxicity cancer in vitro pharmacology

Essential API for T-0128 (delimotecan) synthesis. Contains amino group on aminopropyloxy side chain for conjugation to carboxymethyl dextran carriers. Use as reference payload for polymer-drug/antibody-drug conjugate development. Required control for CPT-refractory xenograft models (St-4, HT-29) where T-0128 achieved regression versus irinotecan. Validate macrophage-dependent activation in J774.1 co-culture systems. Not interchangeable with SN-38 or generic Top1 inhibitors.

Molecular Formula C25H28ClN3O5
Molecular Weight 486.0 g/mol
Cat. No. B12415720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-2513 hydrochloride
Molecular FormulaC25H28ClN3O5
Molecular Weight486.0 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN.Cl
InChIInChI=1S/C25H27N3O5.ClH/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2;/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3;1H/t25-;/m0./s1
InChIKeyMIZGPLODSZKVPX-UQIIZPHYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-2513 Hydrochloride for Research Procurement: Baseline Identity and Class Context


T-2513 hydrochloride (CAS: 187793-52-8) is a camptothecin (CPT) analogue and a selective topoisomerase I (Top1) inhibitor [1][2]. It functions by covalently binding to and stabilizing the Top1-DNA complex, thereby inhibiting DNA replication and RNA synthesis and ultimately inducing cell death [1]. As a 7-ethyl-10-aminopropyloxy-CPT derivative, T-2513 serves as the active cytotoxic moiety in the macromolecular prodrug T-0128 (delimotecan), which was designed to improve the pharmacokinetic profile of CPT-based agents [2].

Why T-2513 Hydrochloride Cannot Be Substituted with Generic Topoisomerase I Inhibitors in Specialized Research


T-2513 hydrochloride is not functionally interchangeable with other Top1 inhibitors such as irinotecan (CPT-11), topotecan, or even its own active metabolite SN-38. While these compounds share the Top1 inhibitory mechanism, they exhibit profound differences in cellular permeability, metabolic activation pathways, and in vivo pharmacokinetic behavior [1]. In contrast to T-2513's rapid systemic clearance, its T-0128 prodrug conjugate demonstrates sustained circulation and tumor accumulation, yielding a 10-fold greater in vivo antitumor potency compared to free T-2513 [2]. Furthermore, T-2513 generates SN-38 as a downstream metabolite following prodrug activation [3], yet T-2513 itself exhibits a distinct cellular accumulation profile relative to tumor-associated macrophages [4]. Substituting T-2513 hydrochloride with a generic Top1 inhibitor in studies of the T-0128 prodrug system, tumor-associated macrophage activation, or CPT-refractory xenograft models would invalidate experimental findings, as these models depend critically on T-2513's unique physicochemical properties and release kinetics.

T-2513 Hydrochloride Quantitative Differentiation Evidence Guide


GI50 Cytotoxicity Profiling of T-2513 Across Eight Human Tumor Cell Lines

T-2513 hydrochloride demonstrates broad cytotoxic activity across a panel of eight human tumor cell lines with quantitatively characterized GI50 values ranging from 15.1 to 111.5 ng/mL . This dataset provides a baseline potency reference for experimental design and quality control validation of T-2513 hydrochloride batches.

cytotoxicity cancer in vitro pharmacology topoisomerase I GI50

In Vivo Walker-256 Carcinoma Efficacy: T-2513 ED50 and 10-Fold Potentiation via T-0128 Prodrug

In Walker-256 carcinoma-bearing rats, T-2513 hydrochloride administered intravenously produced an ED50 of 23 mg/kg [1]. When T-2513 is conjugated as the T-0128 macromolecular prodrug, the same in vivo model demonstrates a 10-fold greater antitumor activity compared to free T-2513 [2]. Comparative efficacy studies further establish that the T-0128 prodrug (delivering T-2513) achieves efficacy superior to both irinotecan (CPT-11) and topotecan against multiple human tumor xenografts [2].

in vivo efficacy Walker-256 ED50 xenograft prodrug

Tumor Accumulation and Sustained Release Kinetics: T-2513 Free Drug vs. T-0128 Prodrug

Pharmacokinetic studies in Walker-256 tumor-bearing rats reveal a stark contrast between free T-2513 and the T-0128 prodrug [1]. Free T-2513 disappears rapidly from the body following intravenous administration, whereas the T-0128 conjugate circulates at high concentrations for extended periods, resulting in progressive tumor accumulation and sustained intratumoral release of T-2513 [1]. This differential disposition profile directly accounts for the 10-fold enhanced efficacy of the prodrug over free T-2513 observed in the same model [1].

pharmacokinetics tumor accumulation drug release PK/PD conjugate

Differential Cellular Accumulation and Macrophage-Dependent Activation: T-2513 Prodrug Selectivity

In vitro cellular studies demonstrate that T-0128 (the T-2513 prodrug) remains inactive until intracellular release of T-2513 occurs [1]. Cellular accumulation varies significantly by cell type: tumor cells (Walker-256 carcinoma, B16 melanoma) exhibit only marginal uptake and undetectable drug release, whereas macrophage-like cells (J774.1) internalize T-0128 efficiently and liberate T-2513 [1]. Fluid-phase pinocytosis appears to be the primary uptake mechanism in macrophages, with T-2513 release mediated by lysosomal cathepsin B at an optimal pH of approximately 4 [2]. Comparative studies confirm that the presence of macrophages increases the efficacy of T-0128 through enhanced T-2513 release [1].

macrophage cellular uptake prodrug activation cathepsin B tumor microenvironment

Metabolic Fate and SN-38 Generation: T-2513 Metabolism Pathway Distinction

In clinical pharmacology studies of the delimotecan (T-0128) prodrug, T-2513 was identified as the parent active compound, with SN-38, SN-38G, T-1335, T-0055, and T-3921 identified as downstream metabolites [1]. Delimotecan exhibited a long terminal half-life of 109 hours, with relatively high exposures to both T-2513 and SN-38 observed [1]. The percentage decrease in white blood cell count and absolute neutrophil count significantly correlated with the dose of delimotecan [1]. This metabolic cascade distinguishes T-2513 from other CPT analogues whose metabolism does not proceed through an identical intermediate profile.

metabolism SN-38 pharmacokinetics metabolite clinical pharmacology

Optimal Research Applications for T-2513 Hydrochloride Procurement


Prodrug Development and Macromolecular Conjugate Research

T-2513 hydrochloride is the essential active pharmaceutical ingredient (API) for synthesizing and characterizing T-0128 (delimotecan) and related macromolecular conjugates. The amino group on T-2513's aminopropyloxy side chain provides the requisite conjugation site for attachment to carboxymethyl dextran carriers via peptidyl linkers [1][2]. This chemical feature, combined with T-2513's favorable hydrophobic/hydrophilic balance, makes it uniquely suitable for producing high-drug-content, water-soluble conjugates [2]. Researchers developing novel polymer-drug conjugates, antibody-drug conjugates, or targeted delivery systems should procure T-2513 hydrochloride as the reference cytotoxic payload for comparative evaluation against other camptothecin analogues.

Tumor-Associated Macrophage (TAM) Pharmacology and Tumor Microenvironment Studies

The T-0128 prodrug system demonstrates that T-2513 release is preferentially mediated by macrophages via fluid-phase pinocytosis and lysosomal cathepsin B activation [1]. This Trojan horse mechanism—where macrophages internalize the prodrug and liberate T-2513 to kill adjacent tumor cells—provides a defined experimental model for studying macrophage-dependent drug activation in the tumor microenvironment [1]. T-2513 hydrochloride is required for synthesizing or validating macrophage-activatable prodrug constructs and for quantifying T-2513 release in co-culture systems involving tumor cells and macrophage-like cell lines (e.g., J774.1).

CPT-Refractory Xenograft Efficacy Studies and Resistance Mechanism Investigation

The T-0128 prodrug (delivering T-2513) cured or regressed St-4 gastric and HT-29 colorectal tumor xenografts that are highly refractory to conventional camptothecins, including irinotecan and topotecan [1]. This efficacy in CPT-refractory models establishes T-2513-based conjugates as valuable tools for investigating mechanisms of camptothecin resistance and evaluating whether altered tumor accumulation and sustained payload release can overcome resistance phenotypes. T-2513 hydrochloride is required as a control compound in such studies to differentiate payload-specific effects from carrier-mediated pharmacokinetic improvements.

Topoisomerase I Inhibition Mechanism and DNA Damage Pathway Research

T-2513 hydrochloride is a validated selective Top1 inhibitor that binds covalently to and stabilizes the Top1-DNA complex, inhibiting both DNA replication and RNA synthesis [1][2]. It is suitable for in vitro studies of Top1-mediated DNA damage, checkpoint activation, and apoptotic signaling. Researchers should procure T-2513 hydrochloride when a chemically defined, non-prodrug camptothecin analogue with characterized cytotoxicity across colorectal, gastric, breast, and lung cancer cell lines is required as a tool compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for T-2513 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.